3-chloro-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring The piperidine ring is further substituted with a 4-methylthiophene-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. One common method involves the reaction of 4-methylthiophene-2-carbonyl chloride with piperidine under basic conditions to form the corresponding piperidine derivative.
Methoxylation: The piperidine derivative is then reacted with 3-chloro-4-hydroxypyridine in the presence of a suitable base to introduce the methoxy group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Thiol derivatives.
Hydrolysis: Hydroxyl derivatives of the methoxy group.
Scientific Research Applications
3-chloro-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring can mimic natural neurotransmitters, potentially affecting neurological pathways. The thiophene ring may also play a role in binding interactions due to its aromatic nature.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}benzene: Similar structure but with a benzene ring instead of pyridine.
3-chloro-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}quinoline: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of 3-chloro-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine lies in its combination of functional groups and ring systems, which confer specific chemical reactivity and potential biological activity. The presence of both a chloro and methoxy group on the pyridine ring, along with the piperidine and thiophene moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-12-8-16(23-11-12)17(21)20-6-3-13(4-7-20)10-22-15-2-5-19-9-14(15)18/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRYBQPBYRICFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.